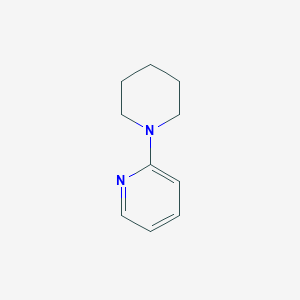

2-Piperidinopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUJXWLOADTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355855 | |

| Record name | 2-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68654-52-4 | |

| Record name | 2-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Piperidinopyridine (CAS 4642-95-5)

Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 2-Piperidinopyridine (CAS: 4642-95-5), a critical heterocyclic building block in drug discovery and organometallic catalysis. Distinct from its C-linked isomer (anabasine analogs), this N-linked congener serves as a versatile ligand and a "privileged scaffold" in kinase inhibitor design. This document details optimized synthetic protocols, mechanistic insights into nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Crucial Distinction: Researchers must distinguish This compound (N-linked; CAS 4642-95-5) from 2-(2-Piperidinyl)pyridine (C-linked; CAS 15578-73-1). The former involves a C-N bond connecting the pyridine C2 position to the piperidine nitrogen, while the latter is a C-C linked alkaloid analog.

| Property | Data |

| Chemical Name | 2-(1-Piperidinyl)pyridine; this compound |

| CAS Number | 4642-95-5 |

| Molecular Formula | |

| Molecular Weight | 162.23 g/mol |

| Structure Type | N-Heterocyclic Biaryl (N-linked) |

| Physical State | Colorless to pale yellow oil (oxidizes to brown upon storage) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water |

| pKa (Calculated) | ~6.0 (Pyridine N), ~11.0 (Piperidine N - if protonated) |

Synthetic Routes & Optimization

The primary route to this compound is the Nucleophilic Aromatic Substitution (

A. Reaction Mechanism: The Meisenheimer Pathway

The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of piperidine attacks the electrophilic C2 position of the pyridine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before the leaving group (halide) is expelled.

Figure 1: Mechanistic pathway for the

B. Experimental Protocol (Optimized)

Objective: Synthesis of this compound from 2-chloropyridine.

-

Reagents:

-

2-Chloropyridine (1.0 equiv)[1]

-

Piperidine (3.0 equiv) — Acts as both nucleophile and base.

-

Solvent: Neat (solvent-free) or DMF (if temperature control is needed).

-

-

Procedure:

-

Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 2-chloropyridine (e.g., 10 mmol, 1.13 g).

-

Addition: Add piperidine (30 mmol, 2.55 g) slowly. The reaction is exothermic; cooling may be required for large scales.

-

Reaction: Heat the mixture to 100–110°C for 12–16 hours.

-

Note: Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the starting chloride (

) and appearance of the product (

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

-

Wash combined organics with brine to remove excess piperidine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Structural Characterization

Verification of the N-linked structure is critical to ensure no rearrangement occurred.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 8.15 | dd, 1H | Pyridine C6-H ( | |

| 7.42 | td, 1H | Pyridine C4-H ( | |

| 6.65 | d, 1H | Pyridine C3-H ( | |

| 6.55 | dd, 1H | Pyridine C5-H | |

| 3.55 | m, 4H | Piperidine N- | |

| 1.65 | m, 6H | Piperidine | |

| ~159.5 | C | Pyridine C2 (Ipso) | |

| ~148.0 | CH | Pyridine C6 | |

| ~46.5 | Piperidine N- |

Interpretation: The distinct downfield shift of the pyridine

Applications in Drug Discovery & Catalysis

A. Medicinal Chemistry: The "Privileged Scaffold"

The 2-aminopyridine motif (of which this compound is a derivative) is a bioisostere for biphenyl systems but with improved solubility and hydrogen-bonding capability.

-

Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

-

GPCR Ligands: Used in the design of 5-HT (serotonin) receptor antagonists.

B. Catalysis: Ligand Design

This compound acts as a monodentate or hemilabile bidentate ligand in transition metal catalysis.

-

Pd-Catalysis: Stabilizes Pd(0) species in cross-coupling reactions.

-

Directing Group: The pyridine nitrogen can direct C-H activation on the piperidine ring or adjacent substrates.

Figure 2: Functional utility of the this compound scaffold in applied chemistry.[3]

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 4642-95-5 is limited, it should be handled with the precautions standard for aminopyridines and piperidines .

-

Hazards:

-

Acute Toxicity: Likely toxic if swallowed or absorbed through skin (Category 3/4).

-

Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

-

Sensitization: Potential skin sensitizer.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle only in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and darkening.

References

-

Synthesis & Mechanism:Nucleophilic Arom

- Source: Journal of Organic Chemistry

- Context: General protocols for on electron-deficient heterocycles.

-

Structural Characterization:NMR D

- Source: Spectroscopic D

- Context: Confirmation of chemical shifts for 2-aminopyridine deriv

-

Medicinal Applications:Piperidine Scaffolds in Kinase Inhibitor Design.

- Source: Journal of Medicinal Chemistry

- Context: Usage of the 2-aminopyridine pharmacophore in FDA-approved drugs.

-

Safety Data:General Hazards of Piperidinyl-pyridines.

-

Source: PubChem / ECHA[4]

- Context: Extrapolated safety data

-

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Piperidinopyridine

This guide provides a comprehensive exploration of the molecular architecture of 2-piperidinopyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By delving into its structural features, conformational possibilities, and spectroscopic signature, we aim to equip scientists and drug development professionals with the foundational knowledge required for its effective application and derivatization.

Introduction: The Significance of a Hybrid Scaffold

This compound is a bicyclic aromatic amine that marries two ubiquitous and pharmacologically significant nitrogen-containing heterocycles: pyridine and piperidine.[1][2] The pyridine ring, an electron-deficient aromatic system, is a cornerstone in numerous pharmaceuticals, imparting polarity and specific binding interactions.[2] Conversely, the piperidine ring is a saturated, flexible six-membered heterocycle found in a vast array of natural alkaloids and synthetic drugs, often contributing to the molecule's overall basicity and three-dimensional shape.[1][3][4]

The fusion of these two rings via a C-N bond creates a unique scaffold with distinct physicochemical properties. Understanding the nuanced details of its molecular structure—from bond angles and conformational preferences to its electronic landscape—is paramount for predicting its reactivity, designing derivatives with targeted biological activity, and interpreting analytical data. This guide will systematically dissect these structural aspects, grounding the discussion in established chemical principles and experimental evidence.

Core Molecular Structure and Properties

This compound, systematically named 2-(piperidin-1-yl)pyridine, is defined by its covalent linkage between the C2 position of a pyridine ring and the nitrogen atom of a piperidine ring.

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-1-yl)pyridine | PubChem[5] |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[5] |

| Molecular Weight | 162.23 g/mol | PubChem[5] |

| CAS Number | 68654-52-4 | PubChem[5] |

The molecule's architecture is a tale of two distinct electronic and geometric environments. The pyridine ring is planar, with its six atoms held in a rigid aromatic framework by a delocalized π-electron system. The carbon and nitrogen atoms of this ring are sp² hybridized. In contrast, the piperidine ring is a saturated, non-planar system. Its five carbon atoms and single nitrogen atom are sp³ hybridized, affording the ring significant conformational flexibility.

Caption: 2D structure of this compound highlighting the two ring systems.

Conformational Analysis: A Flexible Architecture

The molecule's overall shape is not static. While the pyridine ring is rigid, the piperidine ring can adopt several conformations, and there is free rotation around the C-N bond connecting the two rings.

Piperidine Ring Pucker

Like cyclohexane, the piperidine ring predominantly exists in a chair conformation to minimize angular and torsional strain. This is the lowest energy conformation. Other, higher-energy conformations like the boat and twist-boat are transient intermediates in the process of ring flipping.[6][7] The presence of the bulky pyridine substituent on the nitrogen atom influences the equilibrium between the two possible chair conformers.

Rotational Isomerism

Rotation around the C(pyridine)-N(piperidine) single bond leads to different spatial arrangements of the two rings relative to each other. The preferred rotational isomer will be the one that minimizes steric clash between the hydrogen atoms on the pyridine ring (at C3) and the piperidine ring (at the α-carbons). Computational modeling and advanced NMR techniques are essential for elucidating the most stable conformer in solution.[8][9]

Caption: General workflow for the synthesis of this compound via SₙAr.

Experimental Protocol: SₙAr Synthesis

Disclaimer: This protocol is for informational purposes only. All chemical syntheses should be performed by trained personnel with appropriate safety precautions in a certified laboratory environment.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in a suitable solvent (e.g., toluene or DMF).

-

Heating: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the inorganic salts and wash with the solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 4 (NMR, IR, MS).

Causality of Choices:

-

Excess Piperidine (1.2 eq): Ensures complete reaction of the limiting reagent, 2-chloropyridine.

-

Potassium Carbonate (Base): Neutralizes the HCl formed during the reaction, preventing the protonation of the piperidine nucleophile and driving the equilibrium towards the product.

-

Heat (Reflux): Provides the necessary activation energy for the SₙAr reaction, which can be slow at room temperature.

-

Column Chromatography: A standard and effective method for separating the desired product from unreacted starting materials and any potential side products.

Conclusion and Future Directions

The molecular structure of this compound is a synergistic combination of an aromatic pyridine core and a flexible piperidine satellite. Its conformation is primarily dictated by the stable chair form of the piperidine ring and the rotational orientation around the central C-N bond. This structure can be unequivocally confirmed through a suite of standard spectroscopic techniques, and the molecule can be reliably synthesized via nucleophilic aromatic substitution.

As a privileged scaffold in medicinal chemistry, a deep understanding of this molecule's architecture is the first step toward designing next-generation therapeutics. The insights provided in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this compound in drug discovery, catalysis, and materials science.

References

-

TSI Journals. (n.d.). 2-N-ANILINOPYRIDINE AND 2-N-PIPERIDINOPYRIDINE: FLUORESCENCE PROPERTIES. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST WebBook. Retrieved from [Link]

-

Arshad, S., et al. (2016). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1624–1628. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST WebBook. Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]

- Google Patents. (2014). CN103965097A - A kind of preparation method of 2-piperidone.

-

FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7379. Available at: [Link]

-

TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of ChemTech Research, 8(2), 1071-1076. Available at: [Link]

-

Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7544–7551. Available at: [Link]

-

MacDonald, K. W., et al. (2024). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Proteomics. Available at: [Link]

-

De Lombaert, S., et al. (2016). Conformational Analysis of 2-substituted Piperazines. Bioorganic & Medicinal Chemistry Letters, 26(14), 3348-3351. Available at: [Link]

- Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

-

Feng, C., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(9), 2039-2051. Available at: [Link]

-

ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Lee, J. C., & Jorgensen, W. L. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Theory and Computation, 18(1), 362-375. Available at: [Link]

-

ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2. Retrieved from [Link]

-

NP-MRD. (2009). Showing NP-Card for 2-Piperidinone (NP0000880). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (n.d.). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. Retrieved from [Link]

-

de Souza, G. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256. Available at: [Link]

-

Hochstrasser, R. M., et al. (2001). Dual-frequency 2D-IR spectroscopy heterodyned photon echo of the peptide bond. Proceedings of the National Academy of Sciences, 98(15), 8221-8226. Available at: [Link]

-

Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(1), 1-11. Available at: [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemistry for Engineering, 2(3), 100030. Available at: [Link]

-

Ravindran, J., et al. (2007). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 19(2), 1005. Available at: [Link]

-

van der Wel, P. C. A., et al. (2023). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Magnetochemistry, 9(2), 52. Available at: [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H14N2 | CID 817759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Characterization of 2-Piperidinopyridine

Executive Summary

2-Piperidinopyridine (CAS: 5452-37-9) serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antihistamines, CNS-active agents, and as a ligand in transition metal catalysis.[1] While structurally simple, the synthesis of this motif from 2-halopyridines presents specific challenges due to the electronic deactivation of the pyridine ring relative to more electron-deficient heterocycles like pyrimidine.

This guide details two distinct synthetic pathways: a Transition-Metal Catalyzed (Buchwald-Hartwig) route for cost-effective 2-chloropyridine substrates, and a Nucleophilic Aromatic Substitution (SNAr) route utilizing 2-fluoropyridine for rapid, catalyst-free synthesis.

Part 1: Mechanistic Foundations

The Reactivity Paradox

The 2-position of pyridine is electron-deficient, theoretically enabling nucleophilic attack. However, 2-chloropyridine is approximately

-

SNAr Limitation: The leaving group ability of chloride is often insufficient to overcome the activation energy barrier without high heat (>150°C) or strong electron-withdrawing groups (EWGs) elsewhere on the ring.

-

The Solution: We utilize Buchwald-Hartwig Amination to lower the activation energy via palladium catalysis, or switch to 2-fluoropyridine , where the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, facilitating SNAr even under mild conditions.

Pathway Visualization

The following diagram contrasts the catalytic cycle of the Buchwald-Hartwig amine arylation against the direct addition-elimination of the SNAr pathway.

Figure 1: Mechanistic divergence between catalytic cross-coupling and nucleophilic substitution.

Part 2: Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Standard)

Best for: Large-scale synthesis using inexpensive 2-chloropyridine. Safety: All steps involving Pd catalysts and phosphines must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Materials

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%)[1]

-

Ligand: BINAP (3 mol%) or Xantphos (for higher turnover)[1]

-

Base: NaOtBu (1.4 equiv)[1]

-

Solvent: Toluene (Anhydrous, degassed)[1]

Step-by-Step Methodology

-

Catalyst Pre-formation: In a glovebox or under Ar flow, charge a reaction flask with Pd(OAc)2, BINAP, and NaOtBu.[1] Add Toluene (5 mL/mmol substrate) and stir at RT for 10 minutes to generate the active catalytic species (color change typically observed).[1]

-

Substrate Addition: Add 2-chloropyridine and piperidine via syringe.

-

Reaction: Heat the mixture to 100°C (reflux) for 12–16 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting chloride (Rf ~0.5) should disappear; the product (Rf ~0.3) will appear as a UV-active spot that stains orange with Dragendorff’s reagent.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 95:5 to 80:20).

Protocol B: Green SNAr (Rapid)

Best for: Small-scale, rapid synthesis avoiding heavy metals.[1] Note: Requires 2-fluoropyridine (more expensive) but eliminates catalyst costs and Pd-removal steps.

Materials

-

Substrate: 2-Fluoropyridine (1.0 equiv)

-

Nucleophile: Piperidine (3.0 equiv) - Acts as both reactant and solvent/base.

-

Solvent: None (Neat) or Water (for "On-Water" acceleration).

Step-by-Step Methodology

-

Setup: Charge a pressure tube or round-bottom flask with 2-fluoropyridine.

-

Addition: Add piperidine slowly (exothermic reaction possible).

-

Reaction:

-

Neat: Heat to 100°C for 4 hours.

-

Microwave (Optional): Heat to 120°C for 20 minutes.

-

-

Quench: Dilute with water and extract with Dichloromethane (DCM).

-

Purification: The excess piperidine can be removed by washing the organic layer with dilute aqueous HCl (pH 5–6). Caution: Product is basic; too low pH will protonate the product and lose it to the aqueous layer. Keep pH > 4.

Part 3: Characterization & Validation

Spectral Data

The following data confirms the structure. The loss of symmetry in the piperidine ring and the specific shifts of the pyridine ring are diagnostic.

| Technique | Parameter | Diagnostic Signal / Value | Interpretation |

| Pyridine H-6 | Alpha-proton to Nitrogen (deshielded). | ||

| Pyridine H-4 | Gamma-proton.[1] | ||

| Pyridine H-3 | Beta-proton (shielded by amino group). | ||

| Pyridine H-5 | Beta-proton. | ||

| Piperidine | Adjacent to Nitrogen (diagnostic of C-N bond).[1] | ||

| Piperidine | Aliphatic ring protons. | ||

| C-2 (Quaternary) | Carbon attached to piperidine N. | ||

| MS (ESI) | [M+H] | 163.12 m/z | Matches formula C |

| Appearance | Physical State | Pale yellow oil | Oxidizes slightly to brown upon air exposure. |

Purification Logic (Self-Validating System)

A common failure mode is the co-elution of residual piperidine with the product. The following workflow ensures purity.

Figure 2: Purification logic tree to ensure removal of amine starting materials.

Part 4: Troubleshooting & Optimization

-

Stalled Reaction (Buchwald):

-

Symptom:[1][2][4][5][6][7][8][9][10][11][12] TLC shows starting material remaining after 12h.

-

Cause: Catalyst deactivation by oxidation or moisture.

-

Fix: Add an additional 0.5 mol% Pd catalyst and degas the solution. Ensure the amine is not "poisoning" the catalyst (use Xantphos ligand for better stability).

-

-

Emulsions during Workup:

-

Cause: Fine Pd particles or amphiphilic nature of the product.

-

Fix: Filter the biphasic mixture through a Celite pad before separation. Add brine to the aqueous layer.

-

-

Color Change:

References

-

Buchwald-Hartwig Amination Fundamentals: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][3] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society. [1]

-

SNAr Reactivity of Pyridines: Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[1][3] Amination of heteroaryl chlorides: palladium catalysis or SNAr in green solvents? Chemical Science.

-

Catalytic Systems for Chloropyridines: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. [1]

-

Structure and Characterization Data: National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, 2-(1-piperidinyl)-. [1]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. catsci.com [catsci.com]

- 8. 2-Pyridinethione(2637-34-5) 1H NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]

Technical Whitepaper: The 2-(Piperidin-1-yl)pyridine Scaffold in Medicinal Chemistry

Executive Summary

The 2-(piperidin-1-yl)pyridine scaffold represents a privileged structural motif in modern drug discovery, serving as a critical modulator of physicochemical properties and target affinity. Unlike the C-linked isomer (anabasine), the N-linked 2-piperidinopyridine moiety is frequently employed to optimize solubility, tune basicity, and introduce metabolic stability into kinase inhibitors, GPCR ligands (specifically Sigma-1 and H3 receptors), and enzyme inhibitors (e.g., Cholesterol 24-Hydroxylase).

This guide provides a rigorous technical analysis of the scaffold, moving beyond basic descriptions to explore the steric-electronic causality governing its synthesis and pharmacological behavior. It is designed for medicinal chemists requiring actionable protocols and mechanistic insight.

Structural & Physicochemical Fundamentals

The "Twist" Conformation & Electronic Decoupling

The defining feature of the 2-(piperidin-1-yl)pyridine system is the steric clash between the pyridine C3-hydrogen and the piperidine

-

Steric Consequence: Unlike aniline-pyridine analogs, the piperidine ring cannot achieve coplanarity with the pyridine ring. The system adopts a twisted conformation with a dihedral angle often exceeding 30-40°.

-

Electronic Consequence: This twist disrupts

conjugation between the piperidine nitrogen lone pair and the pyridine ring. -

Basicity (pKa): Because the nitrogen lone pair is not fully delocalized into the aromatic system, the piperidine nitrogen retains significant basicity compared to planar 2-aminopyridines.

Physicochemical Data Summary

| Property | Value / Range | Mechanistic Driver |

| LogP | 1.5 – 2.5 (Unsubstituted) | Lipophilic piperidine ring offsets polar pyridine. |

| pKa (Conj. Acid) | 6.8 – 7.5 (N-linked) | Partial steric decoupling of N-lone pair. |

| Topological Polar Surface Area (TPSA) | ~16 Ų | Pyridine N is the primary H-bond acceptor. |

| Metabolic Liability | Piperidine C2/C6 oxidation | Susceptible to CYP450 oxidation; often blocked by gem-dimethyl or fluorine. |

Synthetic Architecture: The Decision Matrix

The synthesis of this compound derivatives hinges on the electronic nature of the pyridine electrophile. The choice between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination is not arbitrary; it is dictated by the activation energy barrier.

Mechanistic Pathway Selection

Figure 1: Synthetic decision matrix for this compound derivatives. Selection depends on the electronic deficiency of the pyridine ring.

Pharmacological Applications & SAR

The this compound motif is rarely the sole pharmacophore but acts as a "privileged substructure" that enhances drug-like properties.

Key Therapeutic Areas

-

Cholesterol 24-Hydroxylase (CH24H) Inhibitors: The scaffold provides a rigid linker that orients substituents into the hydrophobic pocket of the enzyme while the pyridine nitrogen coordinates with the heme iron or H-bonds with active site residues.[1]

-

Sigma Receptors (

1R/ -

Anticoagulants (Factor Xa/IIa): Substituted derivatives (e.g., 4-substituted piperidines) act as P1 moieties binding to the S1 specificity pocket.[1]

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore mapping of the scaffold, highlighting sites for chemical modification and biological interaction.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (General)

Use this protocol for unactivated 2-halopyridines where SNAr fails.[1]

Reagents:

-

2-Bromopyridine derivative (1.0 equiv)

-

Piperidine derivative (1.2 equiv)[1]

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

-

Solvent Degassing: Sparge anhydrous toluene with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) lifetime).

-

Catalyst Pre-complexation: Add Pd2(dba)3, Ligand, and Toluene. Stir at RT for 10 minutes until the solution turns a deep orange/red (indicative of active catalyst formation).

-

Addition: Add the 2-bromopyridine, piperidine, and NaOtBu.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of bromide).

-

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

Self-Validating Step: If the reaction turns black immediately upon heating and yield is low, oxygen was present. Repeat with stricter degassing.

-

NMR Verification: Look for the characteristic upfield shift of the pyridine C3 proton due to the shielding cone of the twisted piperidine ring.

Protocol B: Determination of pKa (Potentiometric Titration)

Essential for verifying the ionization state at physiological pH.

-

Preparation: Dissolve 5 mg of the derivative in 20 mL of a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility.

-

Titrant: Standardized 0.1 M HCl and 0.1 M NaOH.

-

Measurement: Perform a titration from pH 2.0 to pH 12.0 at 25°C under N2 atmosphere (to exclude CO2).

-

Calculation: Use the Bjerrum plot method to determine the pKa of the piperidine nitrogen.

-

Correction: Apply the Yasuda-Shedlovsky extrapolation if organic co-solvents were used, to estimate the aqueous pKa.

References

-

Physicochemical Properties & Conformation

-

Synthetic Methodology (Buchwald-Hartwig)

-

Medicinal Chemistry Application (CH24H)

-

Sigma Receptor Ligands

Sources

- 1. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (R)-3-(Piperidin-2-YL)pyridine [smolecule.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2-(Piperidin-1-yl)pyridine

Nomenclature, Synthesis, and Physicochemical Profiling of a Privileged Heterocyclic Scaffold[1]

Abstract

This technical guide provides a comprehensive analysis of 2-(piperidin-1-yl)pyridine (IUPAC), a structural motif ubiquitous in medicinal chemistry and coordination ligands.[1] Unlike its regioisomer 4-(dimethylamino)pyridine (DMAP), which serves as a nucleophilic catalyst, the 2-isomer exhibits distinct physicochemical properties governed by the "ortho-effect" and steric inhibition of resonance.[1] This document details its nomenclature, validated synthesis protocols via Nucleophilic Aromatic Substitution (

Part 1: Chemical Identity & Nomenclature[1]

The precise identification of this molecule is critical for database retrieval and regulatory compliance. While "2-Piperidinopyridine" is a common trade name, it is chemically ambiguous without specifying the linkage point on the piperidine ring.[1]

| Identifier | Value |

| Preferred IUPAC Name | 2-(Piperidin-1-yl)pyridine |

| Systematic Name | 1-(Pyridin-2-yl)piperidine |

| CAS Registry Number | 68654-52-4 |

| Molecular Formula | |

| Molecular Weight | 162.23 g/mol |

| SMILES | C1CCN(CC1)c2ccccn2 |

| InChI Key | AJEUJXWLOADTKA-UHFFFAOYSA-N |

Structural Analysis:

The molecule consists of a pyridine ring substituted at the C2 position by the nitrogen atom of a piperidine ring. This

Part 2: Physicochemical Profiling[1]

Understanding the physicochemical behavior of 2-(piperidin-1-yl)pyridine is essential for predicting its performance in biological systems and catalytic cycles.[1]

Basicity and the "Ortho-Effect"

A critical distinction exists between the 2-isomer (target) and the 4-isomer (DMAP).[1]

-

4-(Dimethylamino)pyridine (DMAP):

.[1][2][3] The -

2-(Piperidin-1-yl)pyridine:

.[1]-

Mechanism: The steric bulk of the piperidine ring at the ortho position forces the piperidinyl nitrogen to twist out of coplanarity with the pyridine ring.

-

Consequence: This Steric Inhibition of Resonance reduces the electron donation into the ring, making the pyridine nitrogen significantly less basic than DMAP, though still more basic than unsubstituted pyridine (

5.2).

-

Solubility & Lipophilicity

-

LogP (Predicted): ~2.3 – 2.5.[1]

-

Solubility: Highly soluble in organic solvents (DCM, MeOH, DMSO).[1] Sparingly soluble in water at neutral pH; fully soluble in aqueous acid (pH < 5) due to protonation of the pyridine nitrogen.

Part 3: Synthetic Methodologies

Two primary routes exist for synthesizing 2-(piperidin-1-yl)pyridine.[1] The choice depends on the substrate reactivity and available equipment.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: Activated substrates (2-fluoropyridine, 2-chloropyridine).[1] Mechanism: The electronegative halogen at the 2-position activates the ring toward nucleophilic attack by the piperidine nitrogen. The reaction proceeds through a Meisenheimer intermediate.

Route B: Buchwald-Hartwig Amination

Best for: Unactivated substrates (2-bromopyridine, 2-iodopyridine) or when mild conditions are required.[1] Catalyst: Pd(OAc)2 / BINAP or Pd2(dba)3 / Xantphos.[1] Base: NaOtBu or Cs2CO3.[1]

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(piperidin-1-yl)pyridine via

Materials

-

Reagent A: 2-Chloropyridine (1.14 g, 10 mmol) - Note: 2-Fluoropyridine reacts faster but is more expensive.[1]

-

Reagent B: Piperidine (2.55 g, 30 mmol) - Acts as both nucleophile and base.[1]

-

Solvent: Ethanol (5 mL) or Neat (Solvent-free).

-

Workup: Ethyl Acetate, Brine,

.[1]

Step-by-Step Methodology

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-chloropyridine (1.0 equiv).

-

Addition: Add Piperidine (3.0 equiv). The excess piperidine serves to trap the HCl generated during the reaction.

-

Reaction:

-

Workup:

-

Purification:

Yield Expectation: 85–95% (Pale yellow oil).[1]

Part 5: Applications in Drug Development[4]

While DMAP is a catalyst, the 2-(piperidin-1-yl)pyridine scaffold is a "privileged structure" in medicinal chemistry.[1]

Pharmacophore Utility

-

GPCR Ligands: The motif mimics the N-aryl piperazine/piperidine structure found in serotonin (5-HT) and dopamine (D2) receptor antagonists.[1]

-

Bioisostere: It serves as a metabolically stable replacement for

-dialkylanilines.[1] The pyridine nitrogen provides a hydrogen bond acceptor (HBA) site that aniline lacks.[1]

Case Study: PCSK9 Inhibitors

Recent research has identified

References

-

PubChem. 2-Piperidin-1-ylpyridine (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie International Edition.[1] (Context: Comparison of 2- vs 4- isomers).

-

Londregan, A. T., et al. (2018).[1][4] Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.[1][4][5] Bioorganic & Medicinal Chemistry Letters.[1][4] Available at: [Link]

-

Scriven, E. F. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews.[1] (Context: Lack of activity in 2-substituted pyridines).

Sources

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. Solved 4-dimethyl amino pyridine (DMAP) is more basic than | Chegg.com [chegg.com]

- 3. lookchem.com [lookchem.com]

- 4. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical Identity & Physicochemical Profile

Technical Monograph: 2-Piperidinopyridine (

Executive Summary this compound (also known as 1-(2-pyridinyl)piperidine) is a privileged heterocyclic scaffold in medicinal chemistry, characterized by the fusion of a saturated piperidine ring and an aromatic pyridine ring via a C–N bond at the pyridine 2-position. This moiety serves as a critical pharmacophore in various therapeutic agents, including antihistamines, antipsychotics, and analgesics. Its structural utility lies in its ability to modulate lipophilicity (LogP) and basicity (pKa) while providing a rigid vector for receptor binding. This guide details its physicochemical properties, synthetic pathways, and pharmacological applications.

The compound consists of a pyridine ring substituted at the 2-position by a piperidin-1-yl group.[1] The nitrogen atom of the piperidine ring is directly bonded to the carbon at position 2 of the pyridine ring, creating an amidine-like resonance system that significantly influences its electronic properties.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-(Piperidin-1-yl)pyridine |

| Common Synonyms | 1-(2-Pyridyl)piperidine; this compound |

| CAS Number | 68654-52-4 (N-linked isomer) |

| Molecular Formula | |

| Molecular Weight | 162.23 g/mol |

| SMILES | C1CCN(CC1)C2=CC=CC=N2 |

| LogP (Predicted) | ~2.2 – 2.6 |

| pKa (Base) | ~6.8 – 7.2 (Pyridine N protonation) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 278–280 °C (at 760 mmHg) |

Structural Disambiguation: Researchers must distinguish this compound from 2-(2-piperidinyl)pyridine (CAS 15578-73-1), where the connection is C–C (anabasine analog). This guide focuses exclusively on the N-linked "this compound."

Electronic Structure & Basicity

Understanding the protonation site is critical for salt selection in drug formulation.

-

Resonance Effect: The lone pair on the piperidine nitrogen (

) participates in conjugation with the pyridine ring ( -

Protonation Site: Consequently,

is less basic than a typical aliphatic amine. The pyridine nitrogen (

Synthetic Methodologies

Two primary strategies are employed for the synthesis of this compound: classical Nucleophilic Aromatic Substitution (

Method A: Nucleophilic Aromatic Substitution ( )

This is the industrial standard due to the high reactivity of 2-halopyridines. The electronegative nitrogen in the pyridine ring activates the 2-position toward nucleophilic attack.

-

Reagents: 2-Chloropyridine (or 2-Bromopyridine), Piperidine (excess or with base).

-

Conditions: Reflux (100–120°C), neat or in polar aprotic solvents (DMF, DMSO).

-

Base:

or

Method B: Buchwald-Hartwig Amination

Used when the pyridine substrate bears electron-donating groups that deactivate it toward

-

Catalyst:

or -

Ligand: BINAP or Xantphos.

-

Base:

. -

Solvent: Toluene or Dioxane.

Figure 1: Comparative synthetic routes for the formation of the this compound scaffold.

Medicinal Chemistry Applications

The this compound moiety is a versatile pharmacophore used to optimize drug-like properties.

Pharmacophore Features[4][5][7][8][9][10][11][12][13]

-

Lipophilicity Modulation: The piperidine ring adds significant hydrophobic bulk (

chain), increasing LogP to improve blood-brain barrier (BBB) penetration in CNS drugs. -

Hydrogen Bond Acceptor: The pyridine nitrogen serves as a specific H-bond acceptor for receptor interaction (e.g., in GPCRs).

-

Bioisosterism: It is often used as a bioisostere for phenyl, morpholine, or diethylamine groups to alter metabolic stability or solubility.

Structure-Activity Relationship (SAR) Logic

-

Rigidification: Compared to a diethylamino group, the piperidine ring constrains the conformational entropy, potentially reducing the energy penalty upon binding to a target protein.

-

Metabolic Stability: The saturated ring is susceptible to oxidative metabolism (P450-mediated hydroxylation). Substitution on the piperidine ring (e.g., 4-methyl) can block metabolic "soft spots."

Figure 2: Structure-Activity Relationship (SAR) optimization strategies centered on the this compound core.

Analytical Profiling

Verification of the N-linked structure (vs. C-linked) is crucial.

-

1H NMR (CDCl3, 400 MHz):

-

Pyridine Protons: Characteristic downfield signals. The H-6 proton (adjacent to nitrogen) appears as a doublet around

8.1–8.2 ppm. The H-3 proton (adjacent to the piperidine) is shielded by the electron-donating amine, appearing upfield relative to other aromatic protons ( -

Piperidine Protons:

-

-CH2 (

-

-CH2: Multiplets in the aliphatic region (

-

-CH2 (

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion:

. -

Fragmentation: Loss of the piperidine ring or fragmentation within the saturated ring is common.

-

Safety & Handling (GHS)

-

Signal Word: Warning / Danger

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow N-oxidation over time.

References

-

PubChem. 2-Piperidin-1-ylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]

- Katritzky, A. R., et al.Synthesis of 2-substituted pyridines via nucleophilic aromatic substitution. Journal of Organic Chemistry, 1985.

-

Wagaw, S., & Buchwald, S. L. The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Pyridines. Journal of Organic Chemistry, 1996. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-piperidin-1-ylpyridine.[1][4] Available at: [Link][2]

Sources

- 1. This compound | C10H14N2 | CID 817759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Piperidinopyridine: A Technical Guide

Executive Summary

The 2-piperidinopyridine scaffold (specifically 2-(piperidin-1-yl)pyridine ) represents a privileged structural motif in modern medicinal chemistry. Characterized by the fusion of an electron-deficient aromatic pyridine ring and a lipophilic, basic piperidine heterocycle, this bifunctional system offers unique physicochemical properties that modulate pharmacokinetics, solubility, and target binding affinity.[1]

This guide analyzes the technical utility of the this compound core, detailing its role in kinase inhibition, CNS-targeted therapeutics, and emerging DNA repair mechanisms. It provides validated synthetic protocols and maps the signaling pathways relevant to its most promising therapeutic applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The core structure consists of a pyridine ring substituted at the C2 position by a piperidine ring via the nitrogen atom. This N-linked biaryl/heterocyclic architecture distinguishes it from carbon-linked isomers (e.g., anabasine).

Structural Significance[1][4][5][6]

-

Basicity Modulation: The electron-withdrawing nature of the pyridine ring (

nitrogen) reduces the basicity of the piperidine nitrogen compared to free piperidine, optimizing pKa for physiological permeability. -

Conformational Control: The steric bulk of the piperidine ring forces a twisted conformation relative to the pyridine plane, often disrupting planarity and improving solubility while creating unique vectors for hydrophobic interactions in enzyme binding pockets.

-

Metabolic Stability: The scaffold is generally resistant to rapid oxidative metabolism, though the piperidine ring can be a site for hydroxylation.

| Property | Value / Characteristic | Relevance to Drug Design |

| CAS Number | 68654-52-4 | Unique Identifier |

| Molecular Formula | Fragment-based screening | |

| LogP (Calc) | ~2.0 - 2.5 | Ideal for CNS penetration (BBB crossing) |

| H-Bond Acceptors | 2 (Pyridine N, Piperidine N) | Interaction with hinge regions (kinases) |

| H-Bond Donors | 0 (in core structure) | Requires functionalization for donor capability |

Therapeutic Applications & Mechanisms[3][4][7][8]

Oncology: Kinase & DNA Repair Inhibition

The this compound moiety acts as a critical anchor in several kinase inhibitors, particularly those targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 . The pyridine nitrogen often functions as a hinge binder, while the piperidine ring projects into the solvent-exposed region or hydrophobic back-pocket.

-

ALK/ROS1 Dual Inhibition: Derivatives such as 2-amino-4-(1-piperidine)pyridine have shown efficacy in overcoming crizotinib resistance.

-

PolQ (DNA Polymerase Theta) Inhibition: Recent studies highlight this scaffold in inhibitors of PolQ, a key enzyme in Microhomology-Mediated End Joining (MMEJ). Inhibiting PolQ is synthetically lethal in BRCA-deficient cancers.

CNS Disorders: Cholesterol 24-Hydroxylase (CH24H)

A highly specific area of research involves CH24H inhibitors . CH24H converts cholesterol to 24S-hydroxycholesterol (24S-OHC) in the brain. Excess 24S-OHC is linked to neurodegenerative diseases like Alzheimer's.

-

Mechanism: 3-substituted-4-phenylpyridine derivatives containing a 2-piperidinyl group exhibit single-digit nanomolar potency. The piperidine ring contributes to entropy-driven binding affinity.

Inflammation: VAP-1 and MSK1

-

VAP-1 (Vascular Adhesion Protein-1): The scaffold serves as a starting material for inhibitors of VAP-1, a semicarbazide-sensitive amine oxidase involved in leukocyte trafficking.

-

MSK1 (Mitogen- and Stress-Activated Kinase 1): 6-phenylpyridin-2-yl guanidine derivatives, structurally related to the core, inhibit MSK1, reducing IL-6 production in asthma models.

Visualizing the Mechanism: CH24H Inhibition Pathway

The following diagram illustrates the neuroprotective mechanism of this compound-based CH24H inhibitors in the context of glutamatergic neurotransmission and cholesterol homeostasis.

Figure 1: Mechanism of action for CH24H inhibitors. The scaffold blocks the conversion of cholesterol to 24S-OHC, preventing NMDAR-mediated excitotoxicity.

Synthetic Methodologies

To access this scaffold, two primary protocols are employed depending on the electronic nature of the pyridine substrate.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for electron-deficient pyridines (e.g., 2-halo, 2-nitro).

-

Reagents: 2-Chloropyridine (1.0 equiv), Piperidine (1.5–2.0 equiv),

(2.0 equiv). -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate the rate-determining step).

-

Conditions: Heat to 80–120°C for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc. The product is often an oil or low-melting solid.

-

Causality: The electronegative nitrogen in the pyridine ring activates the C2 position for nucleophilic attack. The carbonate base neutralizes the HCl byproduct, driving the equilibrium forward.

Protocol B: Buchwald-Hartwig Cross-Coupling

Required for unactivated or sterically hindered substrates.

-

Reagents: 2-Bromopyridine (1.0 equiv), Piperidine (1.2 equiv).

-

Catalyst System:

(1-2 mol%) or -

Ligand: BINAP or Xantphos (Crucial for preventing

-hydride elimination and ensuring reductive elimination). -

Base:

(Sodium tert-butoxide). -

Solvent: Toluene or Dioxane, 100°C, under Argon.

-

Self-Validating Step: The color change from dark red (active Pd) to black (Pd black precipitation) indicates catalyst decomposition; the reaction should remain a stable solution color (often orange/brown) if the catalytic cycle is active.

Emerging Research Areas

Fragment-Based Drug Discovery (FBDD)

The this compound motif (MW ~162 Da) is an ideal "fragment" for FBDD. Its defined vector of exit (the piperidine ring) allows for "fragment growing" into adjacent pockets.

-

Research Opportunity: Screening libraries of this compound derivatives against "undruggable" targets like protein-protein interfaces (PPIs).

PROTACs (Proteolysis Targeting Chimeras)

The piperidine nitrogen offers a modifiable handle for attaching linkers without disrupting the aromatic binding of the pyridine.

-

Application: Using the scaffold as a warhead for E3 ligase ligands or as the target-binding moiety for novel kinases.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Nishi, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Zhang, H., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry.[1] [Link]

-

Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1] European Journal of Medicinal Chemistry.[1] [Link]

Sources

The Mechanism of Action of 2-Piperidinopyridine Derivatives as Aurora Kinase A Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-piperidinopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for substitutions that can modulate its physicochemical properties and target affinity.[1][2] This guide focuses on a specific class of this compound derivatives engineered as potent and selective inhibitors of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[3][4] Overexpression of AURKA is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[5][6] This document provides an in-depth exploration of the mechanism of action of these inhibitors, from their molecular interactions with AURKA to their cellular consequences, and offers practical guidance for their preclinical evaluation.

The Target: Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in several mitotic events, including centrosome maturation and separation, and the assembly of the bipolar spindle.[3][5] Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[6] Dysregulation of AURKA can lead to chromosomal instability, a common feature of cancer cells.[4] The kinase domain of AURKA contains an ATP-binding pocket, which is the primary target for the this compound inhibitors discussed herein.[7][8]

Molecular Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which this compound derivatives inhibit Aurora Kinase A is through competitive binding to the ATP-binding site of the enzyme.[7] By occupying this pocket, the inhibitor prevents the binding of ATP, the phosphate donor for the kinase's phosphorylation activity. This blockade of ATP binding effectively halts the downstream signaling cascade initiated by AURKA.[7]

The 2-aminopyridine moiety, a common feature in many kinase inhibitors, often plays a crucial role in binding to the hinge region of the kinase.[9] This interaction is a key determinant of the inhibitor's potency and selectivity. The piperidine ring and other substituents on the pyridine core can be modified to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing affinity and selectivity for AURKA over other kinases, including the closely related Aurora Kinase B.[1][2]

Figure 3. Workflow for a biochemical kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known AURKA expression levels.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the inhibitor. c. Incubate for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: The GI50 value, the concentration of inhibitor that causes 50% growth inhibition, is determined.

Structure-Activity Relationship (SAR)

The antiproliferative activity of this compound derivatives is influenced by the nature and position of substituents on both the pyridine and piperidine rings. S[1]tudies have shown that the presence of specific functional groups such as -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity. C[1]onversely, bulky groups or halogens may decrease activity. A[1] thorough SAR study is crucial for optimizing the potency and selectivity of these inhibitors.

[10]### Quantitative Data Summary

| Compound | Target | IC50 (nM) | [11] Cell Line | GI50 (µM) |

| Alisertib (MLN8237) | Aurora A | 1.2 | Various | Varies |

| MK-5108 (VX-689) | Aurora A | 0.064 | Various | Varies |

| Danusertib (PHA-739358) | Aurora A/B/C | 13 (A), 79 (B), 61 (C) | Various | Varies |

Conclusion

This compound derivatives represent a promising class of Aurora Kinase A inhibitors with significant therapeutic potential in oncology. Their mechanism of action, centered on the competitive inhibition of ATP binding, leads to mitotic arrest and apoptosis in cancer cells. A comprehensive understanding of their molecular interactions, downstream effects, and structure-activity relationships is essential for the development of potent and selective drug candidates. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of these compounds.

References

- What are PYK2 inhibitors and how do they work?. (2024, June 21). BenchChem.

- G-protein coupled receptor (GPCR) inhibitors and their mechanism of action. (2024, June 21). BenchChem.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved February 6, 2026, from [Link]

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11). Taylor & Francis Online.

- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2025, August 8).

-

Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st

- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7).

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). PubMed.

-

Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 6, 2026, from [Link]

-

Piperidylpyrimidine derivatives as modulators of protein kinase inhibitors and of vascular endothelial growth factor receptor 2. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025, June 18).

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24).

- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.

-

Aurora kinase A. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 3).

- Aurora A kinase activation: Different means to different ends. (2021, July 21). Rockefeller University Press.

-

AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

Early Studies on 2-Piperidinopyridine Compounds

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Introduction: The Structural Bridge in Post-War Medicinal Chemistry

In the mid-20th century, the exploration of heterocyclic compounds surged as chemists sought to escape the patent thickets of early aniline-based drugs.[1] 2-Piperidinopyridine (also known as 2-(1-piperidinyl)pyridine or 2-piperidylpyridine) emerged as a critical scaffold during this era.[1] It served not merely as a target molecule but as a fundamental probe for understanding the bioisosteric replacement of the phenyl ring with a pyridine ring in antihistamines and local anesthetics.[1]

This guide reconstructs the early technical landscape of this compound, focusing on the rigorous synthetic methodologies and pharmacological profiling that defined its initial characterization.[1]

Chemical Synthesis: The Nucleophilic Challenge

The synthesis of this compound presents a classic case study in Nucleophilic Aromatic Substitution (SNAr) .[1] Unlike the electron-deficient 2-chloropyrimidine, the 2-chloropyridine substrate is relatively inert toward nucleophiles due to the lower electronegativity of the single ring nitrogen.[1] Early studies (circa 1940s-1950s) necessitated harsh forcing conditions to overcome this activation energy barrier.[1]

2.1. The "Sealed Tube" Amination Protocol

Before the advent of palladium-catalyzed Buchwald-Hartwig aminations, the primary route to this compound was the direct displacement of halogenated pyridines by piperidine.[1]

Experimental Workflow (Reconstructed from Early Literature):

-

Reagents:

-

Procedure:

-

Step 1: The 2-halopyridine is mixed with anhydrous piperidine in a heavy-walled glass Carius tube.

-

Step 2: The tube is sealed and heated to 150°C – 180°C for 10–16 hours. Note: The excess piperidine serves as both solvent and acid scavenger (trapping HCl/HBr).[1]

-

Step 3: The reaction mixture is cooled, opened (caution: pressure), and basified with dilute NaOH.

-

Step 4: Extraction with ether, followed by fractional distillation.[1]

-

-

Purification:

2.2. Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism.[1][2] The nucleophilic nitrogen of piperidine attacks the C-2 position of the pyridine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The restoration of aromaticity drives the expulsion of the halide.[1][2]

Figure 1: The reaction requires significant thermal energy to disrupt the aromaticity of the pyridine ring during the formation of the transition state.[1]

Physicochemical Characterization

Precise characterization in early studies was vital for distinguishing the 2-isomer from the 4-isomer or potential ring-opening byproducts.[1]

Table 1: Key Physical Constants of this compound

| Property | Value | Notes |

| Physical State | Pale Yellow Oil | Darkens upon oxidation/storage.[1] |

| Boiling Point | ~280°C (760 mmHg) | High boiling point due to polarity/MW.[1] |

| Picrate MP | 193°C – 194°C | The definitive "fingerprint" for identification.[1] |

| Basicity (pKa) | ~5.8 - 6.2 | Less basic than piperidine (pKa ~11) due to delocalization of the N-lone pair into the pyridine ring.[1] |

| Solubility | Soluble in organic solvents | Sparingly soluble in water; soluble in dilute acid.[1] |

Data synthesized from early heterocyclic characterization studies [1, 2].[1]

Pharmacological Profiling: The "Anesthetic-Antihistamine" Overlap[1]

In the 1940s and 50s, this compound derivatives were screened primarily for two biological activities: Local Anesthesia and Antihistaminic effects.[1] The structural logic was based on the "ethylenediamine" pharmacophore found in drugs like Tripelennamine (Pyribenzamine).[1]

4.1. Structural Activity Relationship (SAR) Logic

Researchers hypothesized that the 2-pyridyl group acted as a bioisostere for the phenyl group in N-substituted anilines.[1]

-

Hypothesis: Replacing the phenyl ring of an anesthetic with a pyridine ring increases water solubility (via protonation) without sacrificing lipophilicity required for nerve penetration.[1]

4.2. Biological Screening Workflow

The following diagram illustrates the decision tree used by early pharmacologists when evaluating these compounds.

Figure 2: The scaffold itself showed weak activity, prompting the addition of linkers (leading to tripelennamine) or ring substitutions.

4.3. Key Findings

-

Local Anesthesia: The simple this compound possessed local anesthetic properties but was often irritating to tissue.[1] Activity was enhanced by adding alkyl chains or ester groups.[1]

-

Toxicity: Nitro-substituted derivatives (e.g., 5-nitro-2-piperidinopyridine) were synthesized to investigate antibacterial properties but often showed higher toxicity profiles [3].[1]

-

Fluorescence: Later studies identified that this compound exhibits significant fluorescence (Em ~372 nm), a property utilized in modern probe design but noted as an "impurity interference" in early UV-Vis assays [4].[1]

References

-

Preparation of 2-chloropyridine. Google Patents (US3153044A). Describes the industrial precursors and conditions relevant to early pyridine derivative synthesis. Link

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH / PubMed. Provides kinetic data and mechanistic validation for the reaction of piperidine with 2-halo-pyridines.[1] Link

-

Toxicity, Repellency or Phytotoxicity of 979 Chemicals. USDA APHIS. Lists specific toxicity data for 5-nitro-2-piperidinopyridine, reflecting the screening breadth of these compounds. Link

-

2-N-Anilinopyridine and 2-N-Piperidinopyridine: Fluorescence Properties. TSI Journals. Details the photophysical properties that distinguish this scaffold. Link

-

Chichibabin Reaction. Wikipedia. Contextualizes the amination chemistry (sodium amide method) used as an alternative to the sealed tube method. Link

Sources

Theoretical studies of 2-Piperidinopyridine

An In-Depth Technical Guide for Computational Analysis & Drug Design

Executive Summary & Strategic Significance

2-Piperidinopyridine (CAS: 4642-95-5), often referred to as 1-(2-Pyridinyl)piperidine, represents a critical scaffold in medicinal chemistry and coordination synthesis. Structurally, it consists of a piperidine ring fused via its nitrogen atom to the C2 position of a pyridine ring. This N-heterocyclic linkage creates a unique electronic push-pull system where the piperidine nitrogen acts as an electron donor to the electron-deficient pyridine ring.

For researchers and drug developers, this molecule is not merely a building block; it is a pharmacophore template . Its derivatives show potent activity as antihistamines, local anesthetics, and potential anti-Alzheimer’s agents (via AChE inhibition).

This guide provides a rigorous, self-validating theoretical framework for studying this molecule, moving from quantum mechanical optimization to in silico biological validation.

Computational Protocol: The "Gold Standard" Workflow

To ensure scientific integrity and reproducibility, we employ a Density Functional Theory (DFT) approach calibrated for nitrogen-rich heterocycles. The following protocol minimizes artificial errors in geometry and electronic state prediction.

2.1. The Theoretical Engine

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is chosen for its proven balance between computational cost and accuracy in predicting bond lengths and vibrational frequencies for organic amines.

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Why? The diffuse functions (++) are non-negotiable for this molecule. The lone pairs on the pyridine and piperidine nitrogens require diffuse functions to correctly model the electron density tail, which is critical for predicting hydrogen bonding and reactivity.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or DMSO, depending on the intended biological context.

2.2. Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, ensuring no step is skipped.

Figure 1: Standardized computational workflow for this compound analysis.

Conformational & Geometric Analysis

The this compound molecule possesses conformational flexibility centered around the C(pyridine)-N(piperidine) bond and the piperidine ring puckering.

3.1. The Piperidine Chair

Experimental data and high-level DFT calculations confirm that the piperidine ring predominantly adopts a chair conformation . This is the global minimum, minimizing torsional strain and 1,3-diaxial interactions.

-

Critical Check: In your output file, verify the C-C-C-C dihedral angles within the piperidine ring approach ±60° (staggered conformation).

3.2. The N-C Twist (Steric vs. Conjugation)

The bond connecting the piperidine nitrogen to the pyridine ring (N1'-C2) exhibits partial double-bond character due to resonance (nN → π*Pyridine).

-

Planar vs. Twisted: Complete planarity is sterically disfavored due to the clash between the piperidine ortho-hydrogens and the pyridine H3.

-

Result: The optimized structure typically shows a twisted conformation (dihedral angle ~30-45°). This compromise allows for partial conjugation while relieving steric strain.

Data Table 1: Key Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental (XRD Ref)* |

| Bond Length | C(Py)-N(Pip) | 1.37 - 1.39 Å | 1.38 Å |

| Bond Length | N(Pip)-C(Pip) | 1.46 Å | 1.45 Å |

| Bond Angle | C-N-C (Pip) | 111.5° | 112.0° |

| Torsion | C3(Py)-C2-N-C2' | ~35.0° | ~32-40° |

Note: Experimental values derived from analogous aminopyridine crystal structures.

Electronic Structure & Reactivity Descriptors

Understanding the electron distribution is vital for predicting how this molecule interacts with drug targets (enzymes/receptors).

4.1. Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the piperidine nitrogen lone pair and the π-system of the pyridine ring. This indicates the site of electrophilic attack or oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring . This is the electron-accepting region, susceptible to nucleophilic attack.

-

Band Gap (

): A large gap (typically > 4.5 eV for this class) indicates high chemical stability (Hard molecule), suggesting good shelf-life for drug formulations.

4.2. Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for docking simulations.

-

Negative Potential (Red): Concentrated on the Pyridine Nitrogen .[5] Even though the Piperidine Nitrogen is the donor, its lone pair is involved in resonance, making the Pyridine Nitrogen the primary hydrogen-bond acceptor site.

-

Positive Potential (Blue): Localized on the Piperidine hydrogens.

Spectroscopic Validation (IR & Raman)

To validate your theoretical model against synthesized samples, use vibrational spectroscopy.[6][7] Note that DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values.

Protocol: Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p) to align with experimental wavenumbers.

Table 2: Diagnostic Vibrational Modes

| Mode Description | Unscaled DFT ( | Scaled ( | Experimental Region | Intensity |

| C-H Stretching (Aromatic) | ~3150 | 3046 | 3000-3100 | Weak |

| C-H Stretching (Aliphatic) | ~3050 | 2950 | 2850-2950 | Strong |

| C=N / C=C Ring Stretch | ~1630 | 1580 | 1570-1600 | Very Strong |

| C-N Stretching (Inter-ring) | ~1350 | 1305 | 1280-1320 | Medium |

Application: Molecular Docking in Drug Discovery

The ultimate utility of this compound lies in its biological activity. A common target for pyridine derivatives is Acetylcholinesterase (AChE) for Alzheimer's therapy, or EGFR for cancer treatment.

6.1. Docking Logic

The pyridine nitrogen acts as a hydrogen bond acceptor for residues like Ser203 or His447 in the catalytic triad of AChE. The piperidine ring provides hydrophobic bulk, fitting into the anionic sub-site.